Cas no 90110-74-0 (5-Methoxy-4-nitro-1H-benzimidazole)

5-Methoxy-4-nitro-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,6-methoxy-7-nitro-
- Benzimidazole,5-methoxy-4-nitro-(6CI,7CI)
- 6-Methoxy-7-nitro-1H-benzimidazole
- benzo[d]imidazole,5-methoxy-4-nitro-
- 5-Methoxy-4-nitro-1H-benzimidazole
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- Inchi: 1S/C8H7N3O3/c1-14-6-3-2-5-7(10-4-9-5)8(6)11(12)13/h2-4H,1H3,(H,9,10)
- InChI Key: VUDYDNVOJQGDEA-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1[N+](=O)[O-])N=CN2
Computed Properties
- Exact Mass: 193.049
- Monoisotopic Mass: 193.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.7
5-Methoxy-4-nitro-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061004801-1g |
6-Methoxy-7-nitro-1H-benzimidazole |
90110-74-0 | 98% | 1g |
$1983.77 | 2023-08-31 | |
Alichem | A061004801-500mg |
6-Methoxy-7-nitro-1H-benzimidazole |
90110-74-0 | 98% | 500mg |
$1141.99 | 2023-08-31 | |
Alichem | A061004801-250mg |
6-Methoxy-7-nitro-1H-benzimidazole |
90110-74-0 | 98% | 250mg |
$898.60 | 2023-08-31 |
5-Methoxy-4-nitro-1H-benzimidazole Related Literature
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
Additional information on 5-Methoxy-4-nitro-1H-benzimidazole
5-Methoxy-4-nitro-1H-benzimidazole: A Comprehensive Overview
The compound CAS No. 90110-74-0, also known as 5-Methoxy-4-nitro-1H-benzimidazole, is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in research related to this compound.
5-Methoxy-4-nitro-1H-benzimidazole is a derivative of benzimidazole, a bicyclic heterocycle consisting of a benzene ring fused with an imidazole ring. The substitution pattern of this compound includes a methoxy group at the 5-position and a nitro group at the 4-position, which significantly influences its chemical reactivity and physical properties. The presence of these substituents not only enhances the compound's stability but also imparts unique electronic characteristics that make it suitable for various applications.
Recent studies have highlighted the potential of 5-Methoxy-4-nitro-1H-benzimidazole in the field of drug discovery. Researchers have explored its role as a scaffold for designing bioactive molecules, particularly in the context of anti-inflammatory and anticancer agents. The nitro group at the 4-position has been shown to exhibit strong electron-withdrawing effects, which can enhance the molecule's ability to interact with biological targets such as enzymes and receptors.
In addition to its pharmaceutical applications, 5-Methoxy-4-nitro-1H-benzimidazole has also found utility in materials science. Its structural rigidity and conjugated system make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated its potential as a building block for constructing advanced materials with tailored electronic properties.
The synthesis of 5-Methoxy-4-nitro-1H-benzimidazole typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of o-amino phenol derivatives with carbonyl compounds under acidic or basic conditions, followed by subsequent functionalization steps to introduce the methoxy and nitro groups.
From an analytical standpoint, the characterization of CAS No. 90110-74-0 has been enhanced by modern spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These methods provide detailed insights into the compound's molecular structure, electronic transitions, and vibrational modes, which are critical for understanding its reactivity and behavior in different chemical environments.
In conclusion, 5-Methoxy-4-nitro-1H-benzimidazole represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for researchers in drug discovery, materials science, and organic synthesis. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing both fundamental and applied sciences.
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